5,6-Monoepoxyretinyl Acetate
5,6-Monoepoxyretinyl Acetate
Brand Name:
Vulcanchem
CAS No.:
801-72-9
VCID:
VC0124738
InChI:
InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+
SMILES:
CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Molecular Formula:
C22H32O3
Molecular Weight:
344.5 g/mol
5,6-Monoepoxyretinyl Acetate
CAS No.: 801-72-9
Reference Standards
VCID: VC0124738
Molecular Formula: C22H32O3
Molecular Weight: 344.5 g/mol
CAS No. | 801-72-9 |
---|---|
Product Name | 5,6-Monoepoxyretinyl Acetate |
Molecular Formula | C22H32O3 |
Molecular Weight | 344.5 g/mol |
IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate |
Standard InChI | InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+ |
Standard InChIKey | AZAWTSYUQKXIGK-IZVRVYHKSA-N |
Isomeric SMILES | C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
SMILES | CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Canonical SMILES | CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Synonyms | 5,6-Epoxy-5,6-dihydroretinol Acetate; 7-Oxabicyclo[4.1.0]heptane Retinol Deriv. |
PubChem Compound | 5364008 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume